molecular formula C14H14O3 B023850 4-Benzyloxy-3-methoxyphenol CAS No. 40232-88-0

4-Benzyloxy-3-methoxyphenol

Cat. No.: B023850
CAS No.: 40232-88-0
M. Wt: 230.26 g/mol
InChI Key: ATQAGTXPLZDYGP-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-methoxyphenol, also known as 4-(Benzyloxy)-3-methoxyphenol, is an organic compound with the molecular formula C14H14O3. This compound is a derivative of phenol and is characterized by the presence of a benzyloxy group and a methoxy group attached to the aromatic ring. It is used in various chemical and industrial applications due to its unique properties.

Scientific Research Applications

4-Benzyloxy-3-methoxyphenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of polymers, resins, and other industrial materials due to its stabilizing properties.

Safety and Hazards

4-Benzyloxy-3-methoxyphenol may cause skin irritation, serious eye irritation, and may be harmful to aquatic life . It’s advised to avoid breathing mist or vapors, avoid release to the environment, and wear protective gloves/eye protection/face protection .

Future Directions

The [1,2,4]triazolo[4,3-a]pyridine derivative 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine was prepared in a 73% isolated yield by means of an oxidative ring closure of a hydrazine intermediate . This indicates potential future directions for the synthesis and application of 4-Benzyloxy-3-methoxyphenol and its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-3-methoxyphenol typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is often produced in bulk quantities for use in various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxy-3-methoxyphenol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivative.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Comparison with Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of 4-Benzyloxy-3-methoxyphenol.

    4-Benzyloxyphenol: Lacks the methoxy group present in this compound.

    3-Methoxyphenol: Lacks the benzyloxy group present in this compound.

Uniqueness: this compound is unique due to the presence of both benzyloxy and methoxy groups, which impart specific chemical and physical properties. These functional groups enhance the compound’s stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-methoxy-4-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-14-9-12(15)7-8-13(14)17-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQAGTXPLZDYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340224
Record name 4-BENZYLOXY-3-METHOXYPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40232-88-0
Record name 4-BENZYLOXY-3-METHOXYPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

24.2 g of 4-benzyloxy-3-methoxy benzaldehyde (Beilst. Vol. 8, II p 283) were dissolved in 100 ml of acetic acid and a mixture of 25 ml of peracetic acid and 50 ml of acetic acid was added without exceeding 45° C. The mixture was stirred for 18 hours at +40° C. and after concentration to dryness, the residue was chromatographed on silica (eluant: hexane-ethyl acetate 8-2) to obtain 9.1 g of the expected product melting at 84° C.
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
peracetic acid
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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